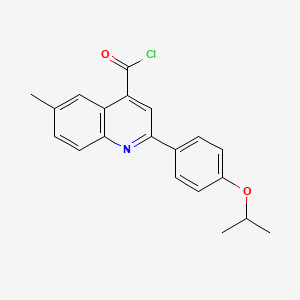
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO2 . It has an average mass of 339.815 Da and a monoisotopic mass of 339.102600 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride”, has been a topic of interest in recent years due to their significant biological activities . The synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of “2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride” is defined by its molecular formula, C20H18ClNO2 . The exact structure would require more specific information such as bond lengths and angles, which are not provided in the search results.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives have been extensively studied. The synthesis of these compounds involves various reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Applications De Recherche Scientifique
Fluorescence Derivatization in Chromatography
- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, has been used as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography. It reacts with alcohols to produce fluorescent esters, enabling their separation and analysis (Yoshida et al., 1992).
Synthesis of Derivatives and Complexes
- Research has been conducted on synthesizing new series of pyridine and fused pyridine derivatives using similar compounds, demonstrating the utility of quinoline derivatives in complex organic syntheses (Al-Issa, 2012).
- Another study explored the preparation and synthetic applications of iminophosphoranes derived from o-substituted arylazides, leading to the formation of quinoline derivatives. This research underscores the versatility of quinoline compounds in synthesizing diverse molecular structures (Molina et al., 1993).
- The cyclometalation of similar quinoline compounds to create Pd(II) and Ir(III) complexes has been studied for their luminescent properties and applications in oxidation/Suzuki coupling reactions (Xu et al., 2014).
Environmental Applications
- An interesting application involves the aerobic biodegradation of 4-methylquinoline, a compound similar to 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride, by soil bacteria. This study highlights the environmental relevance of quinoline derivatives in the biodegradation of pollutants (Sutton et al., 1996).
Orientations Futures
The future directions in the research of quinoline derivatives like “2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride” involve the development of eco-friendly synthetic strategies . The focus is on improving the ecological impact of the synthesis methods and exploring the potential pharmaceutical applications of these compounds .
Propriétés
IUPAC Name |
6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)24-15-7-5-14(6-8-15)19-11-17(20(21)23)16-10-13(3)4-9-18(16)22-19/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCOCRAHYDDIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Isopropylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1393774.png)
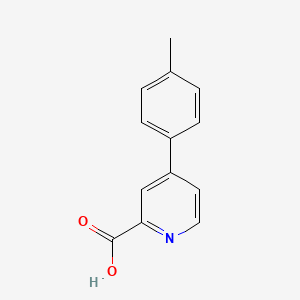
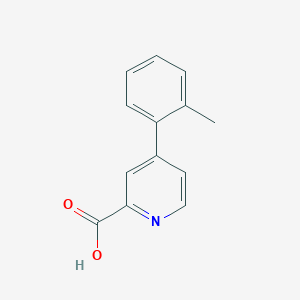

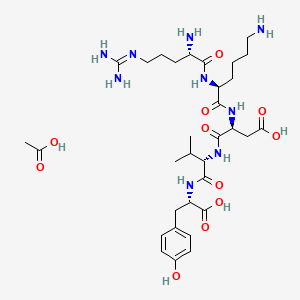
![Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1393781.png)
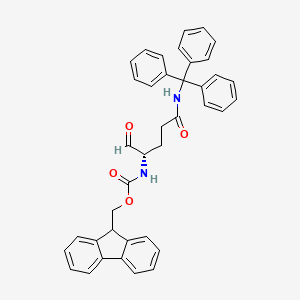
![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)


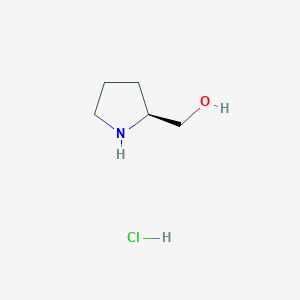
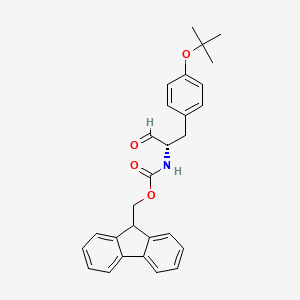
![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)